Ethyl(dimethyl)alumane
Description
Ethyl(dimethyl)alumane (systematic IUPAC name: this compound) is an organoaluminum compound with the molecular formula C₃H₉Al, corresponding to the structure (CH₃)₂AlCH₂CH₃. This compound belongs to the class of trialkylaluminum species, where aluminum is bonded to two methyl groups and one ethyl group. Such mixed alkylaluminum compounds are of significant interest in catalysis and polymer chemistry due to their tunable reactivity and steric effects.
Trialkylaluminum compounds like this compound are typically pyrophoric, reacting violently with air and moisture, and require inert handling conditions. Their reactivity is influenced by the nature of the alkyl substituents, with bulkier groups reducing reactivity. Applications include use as co-catalysts in Ziegler-Natta polymerization and alkylating agents in organic synthesis.
Properties
CAS No. |
13197-83-6 |
|---|---|
Molecular Formula |
C4H11Al |
Molecular Weight |
86.11 g/mol |
IUPAC Name |
ethyl(dimethyl)alumane |
InChI |
InChI=1S/C2H5.2CH3.Al/c1-2;;;/h1H2,2H3;2*1H3; |
InChI Key |
SHGOGDWTZKFNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC[Al](C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(dimethyl)alumane can be synthesized through the reaction of dimethylaluminum chloride with ethylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction can be represented as follows:
(CH3)2AlCl+C2H5MgBr→(CH3)2AlC2H5+MgClBr
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The process may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(dimethyl)alumane undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides and other by-products.
Reduction: Can act as a reducing agent in organic synthesis.
Substitution: Undergoes nucleophilic substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Typically requires exposure to air or oxygen at elevated temperatures.
Reduction: Often involves the use of hydrogen gas or other reducing agents under controlled conditions.
Substitution: Commonly performed in the presence of solvents like tetrahydrofuran (THF) or diethyl ether, with the reaction temperature maintained at low to moderate levels.
Major Products
Oxidation: Produces aluminum oxides and various organic by-products.
Reduction: Yields reduced organic compounds and aluminum hydrides.
Substitution: Forms new organoaluminum compounds with different alkyl or aryl groups.
Scientific Research Applications
Ethyl(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl(dimethyl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating the formation or breaking of chemical bonds. This coordination ability is crucial in catalysis and other applications where precise control over reactivity is required.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below compares Ethyl(dimethyl)alumane with three related compounds from the evidence: chloro(dimethyl)alumane (dimethylaluminum chloride) , dichloro(ethyl)alumane (ethylaluminum dichloride) , and ethoxy(diethyl)alumane .
Key Differences in Reactivity and Stability
This compound vs. Chloro(dimethyl)alumane :
Chloro(dimethyl)alumane exhibits reduced pyrophoricity compared to this compound due to the electron-withdrawing chloride substituent, which stabilizes the aluminum center . This makes it safer to handle in solution (e.g., 1.0 M in hexanes) but less reactive in alkylation reactions.This compound vs. Dichloro(ethyl)alumane :
Dichloro(ethyl)alumane (C₂H₅AlCl₂) has two chloride ligands, further reducing its reactivity. It is primarily used as a Lewis acid in Friedel-Crafts alkylation and polymerization initiation . In contrast, this compound’s trialkyl structure likely enhances its reducing power and catalytic activity.This compound vs. Ethoxy(diethyl)alumane : Ethoxy(diethyl)alumane contains an ethoxy (-OC₂H₅) group, which introduces steric bulk and lowers reactivity. Such alkoxy-substituted alumane derivatives are less prone to hydrolysis and oxidation, making them suitable for controlled synthetic applications .
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